molecular formula C2H2ClO2- B1199739 Chloroacetate CAS No. 14526-03-5

Chloroacetate

Cat. No. B1199739
CAS RN: 14526-03-5
M. Wt: 93.49 g/mol
InChI Key: FOCAUTSVDIKZOP-UHFFFAOYSA-M
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Description

Chloroacetate is a haloacetate(1-) resulting from the deprotonation of the carboxy group of chloroacetic acid. It derives from an acetate. It is a conjugate base of a chloroacetic acid.

Scientific Research Applications

Industrial Applications

Chloroacetic acid, a key halogenated derivative of acetic acid, is extensively utilized as an industrial chemical intermediate. Its applications include the manufacture of cellulose ethers, herbicides, and thioglycolic acid. Chloroacetic acid is produced mainly by chlorinating acetic acid. Sodium chloroacetate, another derivative, is used in similar applications and is produced by reacting chloroacetic acid with sodium hydroxide or sodium carbonate. Dichloroacetic acid, a reactive intermediate in organic synthesis, is produced by chlorination of acetic and chloroacetic acids. Trichloroacetic acid and its sodium salt are used as herbicides. Chloroacetyl chloride, an acid chloride derivative of chloroacetic acid, finds applications in many acylation reactions and in the production of pharmaceuticals like adrenalin and diazepam. Methyl and ethyl chloroacetate esters are significant for their use as agricultural and pharmaceutical intermediates (Morris & Bost, 2002).

Environmental and Analytical Chemistry

Chloroacetic acids are identified as toxic environmental substances, with their formation mechanisms being studied. Research shows that chloroacetates can form naturally from soil and humic material, with a linear relationship between the amount of humic acid used and chloroacetates found. This formation is influenced by factors such as the addition of Fe(2+), Fe(3+), H(2)O(2), and NaCl. Experiments with phenolic substances, which are monomeric units of humic acids, also indicate that chloroacetates form abiotically from humic material and soils (Fahimi, Keppler, & Schöler, 2003).

Synthesis and Chemical Analysis

The synthesis of chloroacetic acid through chlorination of acetic acid with thionyl chloride and the addition of chlorine and oxygen has been studied, emphasizing the influence of reaction conditions on product yield. This research is important for understanding the preparation and properties of chloroacetic acid, providing references for its development and application. Analytical techniques, such as ion chromatography, are also developed for the estimation of chloroacetic acid in various compounds and drug substances, highlighting its role as a genotoxic impurity in trace levels (Rao et al., 2017).

Catalysis and Organic Synthesis

Chloroacetic acid has been used as a catalyst in the hydration of α-pinene, a process important in organic synthesis. Its ability to act as a solvent-soluble catalyst has been demonstrated, showing that it does not lead to the formation of organo-chlorinated compounds, unlike when using HCl as a catalyst. This usage underscores its role in creating environmentally friendly catalytic processes (Román-Aguirre et al., 2005).

Market Analysis and Future Prospect

Studies on the market analysis and future prospects of chloroacetic acid discuss its preparation method, production status, and applications in fields like pesticides, medicine, dyestuff, and food additives. These insights are valuable for understanding the global market trends and potential development directions of chloroacetic acid (Li-yin, 2014).

properties

CAS RN

14526-03-5

Product Name

Chloroacetate

Molecular Formula

C2H2ClO2-

Molecular Weight

93.49 g/mol

IUPAC Name

2-chloroacetate

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1

InChI Key

FOCAUTSVDIKZOP-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])Cl

Canonical SMILES

C(C(=O)[O-])Cl

Other CAS RN

14526-03-5

synonyms

Acetocaustin
chloroacetate
chloroacetic acid
chloroacetic acid, aluminum salt
chloroacetic acid, ammonium (2:1) salt
chloroacetic acid, ammonium salt
chloroacetic acid, calcium (3:1) salt
chloroacetic acid, calcium salt
chloroacetic acid, potassium (2:1) salt
chloroacetic acid, potassium salt
chloroacetic acid, silver salt
chloroacetic acid, sodium (2:1) salt
chloroacetic acid, sodium (5:2) salt
chloroacetic acid, sodium salt
monochloroacetic acid
SODIUM CHLOROACETATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of the preceding paragraph react 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, 4-oxide with chloroacetic anhydride to produce 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one, chloroacetate.
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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